(3-(Trifluoromethylthio)phenyl)propanal
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Overview
Description
(3-(Trifluoromethylthio)phenyl)propanal is an organic compound with the molecular formula C10H9F3OS. It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. The compound is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanal group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Trifluoromethylthio)phenyl)propanal typically involves the reaction of 3-(trifluoromethylthio)benzene with acrolein under specific conditions. One common method includes the use of a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted conditions can reduce reaction times without affecting selectivity and yield. The final product is obtained through hydrolysis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(3-(Trifluoromethylthio)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The trifluoromethylthio group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of (3-(Trifluoromethylthio)phenyl)propanoic acid.
Reduction: Formation of (3-(Trifluoromethylthio)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Trifluoromethylthio)phenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Trifluoromethylthio)phenyl)propanal involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-(Trifluoromethyl)phenyl)propanal: Similar structure but lacks the sulfur atom.
(3-(Trifluoromethylthio)phenyl)propanol: The aldehyde group is reduced to an alcohol.
(3-(Trifluoromethylthio)phenyl)propanoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
(3-(Trifluoromethylthio)phenyl)propanal is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it valuable in various chemical and biological applications .
Properties
Molecular Formula |
C10H9F3OS |
---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
3-[3-(trifluoromethylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C10H9F3OS/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 |
InChI Key |
XAZMQXDPPDYXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CCC=O |
Origin of Product |
United States |
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